(aS)-PH-797804 discovery and synthesis
(aS)-PH-797804 discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of (aS)-PH-797804
Introduction
(aS)-PH-797804, chemically known as (aS)-3-{3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl}-N,4-dimethylbenzamide, is a potent and highly selective, orally bioavailable inhibitor of the p38 mitogen-activated protein (MAP) kinase.[1][2] It belongs to a novel class of N-aryl pyridinone inhibitors developed for the treatment of inflammatory diseases.[3][4] The discovery of PH-797804 was the result of systematic structural modifications of a high-throughput screening (HTS) lead.[3][5]
A key feature of PH-797804 is its atropisomerism. Due to restricted rotation around the bond connecting the pyridinone and the N-phenyl ring, the molecule exists as two stable, non-interconverting atropisomers.[1] Molecular modeling predicted, and subsequent experiments confirmed, that the (aS) isomer is substantially more potent than the (aR) isomer, binding more favorably to the p38α kinase.[1] This technical guide provides a detailed overview of the discovery, synthesis, mechanism of action, and pharmacological properties of (aS)-PH-797804.
Quantitative Pharmacological Data
The inhibitory activity of (aS)-PH-797804 has been characterized in various enzymatic and cell-based assays. The data highlights its potency and selectivity for p38 MAP kinase isoforms.
Table 1: In Vitro Inhibitory Activity of (aS)-PH-797804
| Target / Assay | Species | IC50 / Ki | Value (nM) | Reference |
| p38α MAP Kinase | Human | IC50 | 26 | [6][7][8] |
| p38α MAP Kinase | Human | Ki | 5.8 | [7] |
| p38β MAP Kinase | Human | IC50 | 102 | [6][8] |
| p38β MAP Kinase | Human | Ki | 40 | [7] |
| p38 Kinase Activity (HSP27 Phos.) | Human (U937 cells) | IC50 | 1.1 | [7][8] |
| LPS-induced TNF-α Production | Human (U937 cells) | IC50 | 5.9 | [7][8] |
| LPS-induced TNF-α Production | Human (Monocytes) | IC50 | 3.4 | [8] |
| LPS-induced TNF-α Release | Human (PBMCs) | IC50 | 15 | [8] |
| RANKL/M-CSF-induced Osteoclastogenesis | Rat (Bone Marrow) | IC50 | 3 | [7][8] |
Table 2: In Vivo Efficacy of (aS)-PH-797804
| Model | Species | Endpoint | ED50 (mg/kg) | Reference |
| LPS-induced TNF-α Release | Rat | Inhibition | 0.07 | [7][8] |
| LPS-induced TNF-α Release | Cynomolgus Monkey | Inhibition | 0.095 | [7][8] |
Mechanism of Action: Selective p38 MAP Kinase Inhibition
(aS)-PH-797804 is an ATP-competitive inhibitor that selectively targets the p38 MAP kinase pathway.[7][9] This pathway is a critical mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[10] By inhibiting p38α and p38β, PH-797804 effectively suppresses these inflammatory responses.[7][10] The compound demonstrates high selectivity, with no significant inhibition of other MAP kinase family members like JNK or ERK pathways at concentrations up to 1 µM.[7][8]
The defining characteristic of PH-797804 is its axial chirality. Steric hindrance between the pyridinone carbonyl and methyl groups on the two aromatic rings restricts rotation, creating a high energy barrier (>30 kcal/mol) and resulting in two stable atropisomers.[1] The (aS) isomer, PH-797804, is over 100-fold more potent than its (aR) counterpart, as the latter configuration results in significant steric clashes with the p38α kinase binding site.[1]
Caption: The p38 MAPK signaling pathway and the inhibitory action of (aS)-PH-797804.
Discovery and Synthesis
The discovery of PH-797804 originated from an N-aryl pyridinone HTS hit.[4][5] Structure-activity relationship (SAR) studies led to the optimization of this scaffold. Key modifications included exploring substituents on the N-phenyl ring, which identified the 2,5-disubstituted pattern as optimal, and investigating the nature of the 2-substituent, where small lipophilic groups were favored.[5] These efforts culminated in the identification of the racemic compound, which was later resolved to yield the highly potent (aS) atropisomer.[3][5]
The synthesis involves a multi-step process. A key step is the coupling of a substituted phenylboronic acid with a brominated pyridinone core. The final chiral separation of the atropisomers is crucial to isolate the active (aS)-PH-797804. An alternative approach utilizing enzymatic resolution was also explored to improve the efficiency of the chiral synthesis.[5]
Caption: Generalized synthetic workflow for (aS)-PH-797804.
Experimental Protocols
p38α MAP Kinase Enzymatic Assay
The potency of (aS)-PH-797804 against p38α kinase was determined using a standardized kinase activity assay.[11]
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Enzyme Activation : Recombinant non-activated human p38α MAP kinase is activated by treatment with a constitutively active recombinant MKK6.[11]
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Assay Reaction : The activated p38α is incubated with a specific substrate (e.g., recombinant human MAPKAP-K2) in the presence of ATP (spiked with γ-³²P-ATP) and varying concentrations of the inhibitor (PH-797804).
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Quantification : The reaction is allowed to proceed for a defined period at a controlled temperature. It is then stopped, and the incorporation of the radioactive phosphate into the substrate is measured.
-
IC50 Determination : The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
LPS-Induced TNF-α Production Assay in Human Monocytic U937 Cells
This cellular assay measures the ability of the compound to inhibit the inflammatory response in a relevant cell line.[7][8][11]
-
Cell Culture : Human monocytic U937 cells are cultured in appropriate media and seeded into multi-well plates.
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Compound Treatment : Cells are pre-incubated with various concentrations of (aS)-PH-797804 or vehicle control for a specified time (e.g., 1 hour).
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Stimulation : Lipopolysaccharide (LPS) is added to the wells to stimulate the inflammatory cascade and induce TNF-α production.
-
Incubation : The cells are incubated for a further period (e.g., 4-18 hours) to allow for cytokine release.[8]
-
TNF-α Measurement : The cell culture supernatant is collected, and the concentration of TNF-α is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]
-
IC50 Calculation : The IC50 value is calculated from the dose-response curve, representing the concentration of (aS)-PH-797804 required to inhibit LPS-induced TNF-α production by 50%.
Caption: Workflow for the LPS-induced TNF-α cellular assay.
References
- 1. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PH-797804 - Wikipedia [en.wikipedia.org]
- 3. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. discovery-of-ph-797804-a-highly-selective-and-potent-inhibitor-of-p38-map-kinase - Ask this paper | Bohrium [bohrium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of p38 MAPK in the brain through nasal administration of p38 inhibitor loaded in chitosan nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
